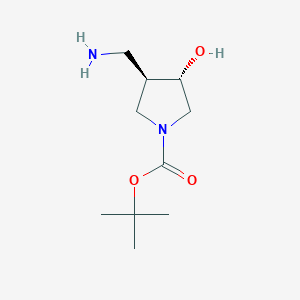

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino alcohol.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a carbonyl group.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary amine.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in enzymatic reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Based Analogs

(a) tert-Butyl cis-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 872714-78-8)

- Key Differences :

- Stereochemistry : The "cis" designation implies a different spatial arrangement of substituents (3R,4R or 3S,4S) compared to the target compound’s (3R,4S) configuration.

- Impact : Altered stereochemistry may affect binding affinity to biological targets, such as enzymes or receptors.

(b) tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)

- Key Differences: Substituents: Replaces the 3-aminomethyl group with a hydroxymethyl group and introduces a fluorine atom at position 3.

(c) tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

Piperidine-Based Analogs

tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1290191-69-3)

Comparative Data Table

Key Findings from Research

- Stereochemistry Matters : The (3R,4S) configuration of the target compound optimizes interactions with chiral binding pockets in enzymes, as seen in kinase inhibitors .

- Fluorination Trade-offs : Fluorinated analogs (e.g., CAS 1174020-49-5) improve stability but may reduce solubility due to increased hydrophobicity .

- Ring Size Effects : Piperidine analogs (e.g., CAS 1290191-69-3) offer greater flexibility but may require higher doses due to reduced target affinity .

Biological Activity

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H20N2O3

- CAS Number : 1821824-99-0

The structure features a tert-butyl ester group, an aminomethyl group, and a hydroxypyrrolidine ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies indicate that the compound can protect astrocytes from amyloid beta (Aβ) toxicity, suggesting potential neuroprotective properties . It demonstrated an ability to maintain cell viability in the presence of Aβ, indicating its role in mitigating oxidative stress and inflammation associated with neurodegeneration.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through various assays:

- Cell Viability Assays : The compound showed improved cell viability in astrocytes treated with Aβ. At a concentration of 100 μM, it maintained 100% cell viability compared to a significant decrease observed in untreated cells .

- Enzyme Activity : The compound inhibited AChE with an IC50 value of 0.17 μM and β-secretase with an IC50 value of 15.4 nM. This dual inhibition suggests its potential utility in treating Alzheimer's disease by reducing amyloid plaque formation .

In Vivo Studies

In vivo studies have also explored the effects of this compound:

- Animal Models : When administered in models of Alzheimer's disease, the compound provided moderate protection against cognitive decline induced by scopolamine. However, the bioavailability in the brain was noted as a limiting factor for its efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Enzyme Inhibition | Neuroprotective Effect | Structural Features |

|---|---|---|---|

| This compound | AChE (IC50 = 0.17 μM), β-secretase (IC50 = 15.4 nM) | Yes | Hydroxypyrrolidine ring |

| Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxyproline | Moderate AChE inhibition | Limited | Proline ring |

| Other Hydroxypyrrolidines | Variable | Some show neuroprotective effects | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.